molecular formula C25H28N2O5 B2631795 ethyl 4-{[(2Z)-3-carbamoyl-6-hexyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate CAS No. 330157-61-4

ethyl 4-{[(2Z)-3-carbamoyl-6-hexyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate

Cat. No.: B2631795
CAS No.: 330157-61-4
M. Wt: 436.508
InChI Key: ZANJLEOFLHEFDN-PNHLSOANSA-N
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Description

Ethyl 4-{[(2Z)-3-carbamoyl-6-hexyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(2Z)-3-carbamoyl-6-hexyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate typically involves a multi-step process. One common method includes the reaction of aminobenzoic acids or aminobenzoates with maleic anhydride, followed by a Diels–Alder reaction with dienes such as isoprene . The reaction conditions often involve heating and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The process may also involve purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(2Z)-3-carbamoyl-6-hexyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-{[(2Z)-3-carbamoyl-6-hexyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies related to enzyme inhibition or as a probe for biological pathways.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of ethyl 4-{[(2Z)-3-carbamoyl-6-hexyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and affecting downstream pathways . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoate derivatives and chromen-2-ylidene compounds. Examples include ethyl 4-dimethylaminobenzoate and ethyl 2-(4-chloro-6-methoxypyrimidin-2-ylcarbamoylsulfamoyl)benzoate .

Uniqueness

What sets ethyl 4-{[(2Z)-3-carbamoyl-6-hexyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate apart is its unique combination of functional groups, which can confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 4-[(3-carbamoyl-6-hexyl-7-hydroxychromen-2-ylidene)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O5/c1-3-5-6-7-8-17-13-18-14-20(23(26)29)24(32-22(18)15-21(17)28)27-19-11-9-16(10-12-19)25(30)31-4-2/h9-15,28H,3-8H2,1-2H3,(H2,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZANJLEOFLHEFDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=C(C=C2C(=C1)C=C(C(=NC3=CC=C(C=C3)C(=O)OCC)O2)C(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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